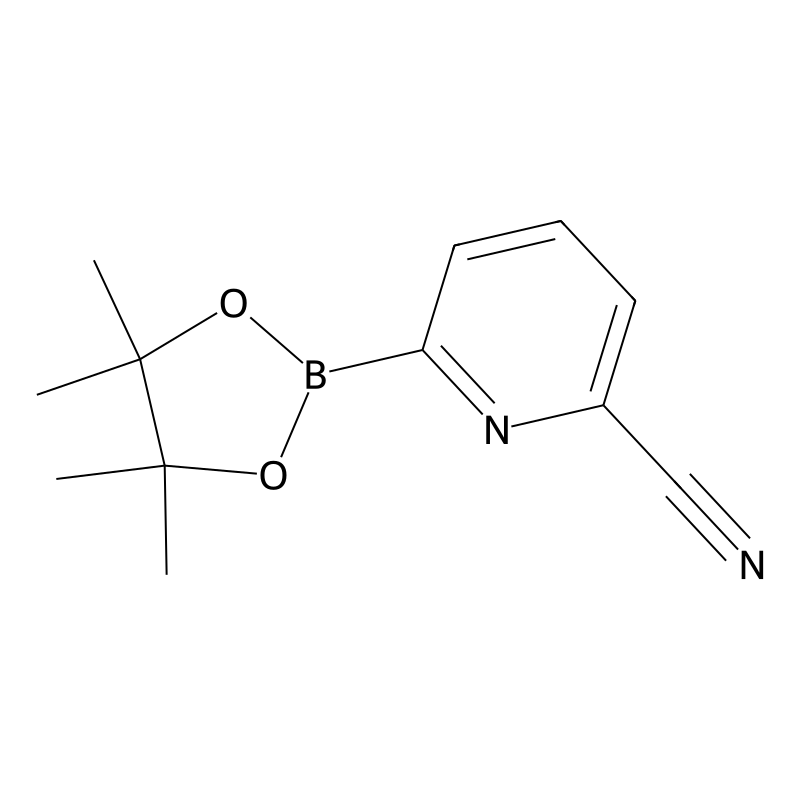

6-Cyanopyridine-2-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling Reagent

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, also known as 6-cyanopyridine-2-boronic acid pinacol ester, is a valuable reagent in organic synthesis for performing Suzuki-Miyaura coupling reactions []. This powerful chemical technique facilitates the formation of carbon-carbon (C-C) bonds between an organic molecule containing a boron atom (boronic acid) and another organic molecule possessing a halide (X) functional group (usually bromide, iodide, or chloride) [].

The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) in the molecule serves as a stable and easily handled protecting group for the boronic acid []. This allows for efficient coupling reactions under mild reaction conditions.

Applications in Organic Molecule Synthesis

-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile finds application in the synthesis of various complex organic molecules due to the presence of both the cyano (nitrile) group and the boronic acid functional group.

The cyano group can participate in further chemical transformations, providing a versatile handle for downstream modifications in the target molecule []. The boronic acid moiety, through Suzuki-Miyaura coupling, enables the introduction of a desired carbon-containing fragment, leading to the construction of complex molecular architectures.

Here are some examples of its applications in scientific research:

6-Cyanopyridine-2-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure that includes a cyanopyridine moiety. Its molecular formula is C₁₂H₁₅BN₂O₂, and it has a molecular weight of approximately 230.07 g/mol. This compound is notable for its boron-containing functional group, which plays a critical role in various

- Suzuki Coupling Reactions: This compound can be utilized in cross-coupling reactions with aryl halides or alkenes to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Boronate Complex Formation: It can form stable complexes with Lewis bases, influencing the reactivity and selectivity in subsequent reactions.

- Deprotection Reactions: In synthetic pathways, the boronic ester can be hydrolyzed to regenerate the boronic acid, facilitating further transformations .

The biological activity of 6-cyanopyridine-2-boronic acid pinacol ester is an area of ongoing research. Compounds with similar structures have been studied for their potential as enzyme inhibitors, particularly in the context of protease inhibition. The presence of the boronic acid functionality is known to enhance binding affinity to certain biological targets, making this compound a candidate for drug discovery efforts aimed at treating various diseases, including cancer and bacterial infections .

Synthesis of 6-cyanopyridine-2-boronic acid pinacol ester typically involves:

- Borylation of Pyridine: The starting material, 6-cyanopyridine, undergoes borylation using a boron reagent under controlled conditions.

- Pinacol Ester Formation: The resulting boronic acid is then reacted with pinacol in the presence of an acid catalyst to form the pinacol ester.

- Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level (usually above 95%) .

The applications of 6-cyanopyridine-2-boronic acid pinacol ester include:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Material Science: Used in the development of new materials due to its unique electronic properties.

- Chemical Research: Acts as a building block for various organic synthesis pathways and methodologies .

Interaction studies involving 6-cyanopyridine-2-boronic acid pinacol ester focus on its binding properties with biological macromolecules. These studies often utilize techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding kinetics with target proteins.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of interactions.

- Molecular Docking Studies: To predict binding affinities and orientations within active sites of enzymes or receptors .

Several compounds share structural features with 6-cyanopyridine-2-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloropyridine-2-boronic acid pinacol ester | C₁₁H₁₅BClNO₂ | Contains chlorine instead of cyanide, affecting reactivity |

| 5-Cyanopyridine-2-boronic acid pinacol ester | C₁₂H₁₅BN₂O₂ | Different position of the cyano group alters properties |

| 4-Cyanopyridine-2-boronic acid pinacol ester | C₁₂H₁₅BN₂O₂ | Similar but with cyano group at position four |

| 6-Methylpyridine-2-boronic acid pinacol ester | C₁₂H₁₅BN₂O₂ | Methyl substitution influences sterics and electronics |

The distinctive feature of 6-cyanopyridine-2-boronic acid pinacol ester lies in its specific cyano group positioning at the sixth position on the pyridine ring, which significantly impacts its reactivity and interaction profiles compared to other derivatives .

6-Cyanopyridine-2-boronic acid pinacol ester represents a valuable heterocyclic boronic ester that has gained significant attention in organic synthesis due to its unique structural features and synthetic versatility [1] . The compound, with molecular formula C₁₂H₁₅BN₂O₂ and molecular weight of 230.07 g/mol, serves as an important building block in medicinal chemistry and materials science applications [3]. Various synthetic approaches have been developed to access this compound efficiently, each offering distinct advantages in terms of regioselectivity, functional group tolerance, and reaction conditions [4] .

Halogen-Metal Exchange Strategies

Halogen-metal exchange reactions provide one of the most reliable and widely used methods for synthesizing 6-cyanopyridine-2-boronic acid pinacol ester [6] [7]. These methodologies leverage the ability of electropositive metals to replace halogen atoms in halopyridine precursors, generating organometallic intermediates that can subsequently undergo borylation reactions [8] [9].

Lithium- or Magnesium-Mediated Borylation

Lithium-mediated halogen exchange represents a fundamental approach for accessing 6-cyanopyridine-2-boronic acid pinacol ester from the corresponding halopyridine precursors [10] [11]. The reaction typically employs tert-butyllithium or n-butyllithium as the lithiating agent, operating under carefully controlled temperature conditions to ensure selective exchange [12]. Exchange rates generally follow the reactivity order of iodide > bromide > chloride, with aromatic halides showing enhanced reactivity compared to aliphatic counterparts [9] [13].

The mechanism proceeds through a nucleophilic pathway involving formation of an ate-complex intermediate [10]. Tert-butyllithium typically requires two equivalents in these transformations, where the first equivalent facilitates the halogen-lithium exchange and the second equivalent reacts with the generated tert-butyl halide to form isobutene, isobutane, and lithium halide [11]. Temperature control proves critical, with reactions typically conducted at -78°C to prevent side reactions and ensure high regioselectivity [12].

Magnesium-mediated approaches offer complementary reactivity profiles and often provide improved functional group tolerance [13] [14]. The use of highly hindered magnesium bases such as 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex enables selective metalation under milder conditions [15]. These reagents demonstrate remarkable chemoselectivity, allowing metalation to proceed in the presence of sensitive functional groups that would typically interfere with lithium-based methods [16].

Recent developments have shown that mesitylmagnesium bromide can effectively promote halogen-metal exchange with sterically hindered pyridine substrates [16]. The increased steric bulk of the mesityl group prevents unwanted side reactions while maintaining high reactivity toward the halogen exchange process [16]. Reaction times typically range from 2 hours at -25°C, with the exchange being complete under these optimized conditions [16].

| Reagent System | Temperature Range | Reaction Time | Typical Yield | Selectivity |

|---|---|---|---|---|

| tert-Butyllithium | -78 to 0°C | 0.5-2 hours | 85-95% | High positional |

| n-Butyllithium | -78 to 25°C | 1-3 hours | 75-90% | Moderate |

| TMPMgCl- LiCl | -25 to 100°C | 0.5-4 hours | 80-92% | Excellent ortho |

| Mesitylmagnesium bromide | -25°C | 2 hours | 60-85% | High regioselective |

Tin-Based Transmetalation Approaches

Tin-based transmetalation provides an alternative pathway that offers enhanced stability of organometallic intermediates and improved functional group compatibility [15] [17]. Organostannane intermediates demonstrate superior thermal stability compared to their lithium or magnesium counterparts, allowing for more flexible reaction conditions and simplified workup procedures [18].

The transmetalation of organotin compounds with palladium complexes proceeds through a well-defined mechanism involving coordination of the stannane to the palladium center, followed by transfer of the organic group from tin to palladium [14] [15]. This process benefits from the strong affinity of boron for oxygen-containing nucleophiles, which drives the formation of the desired boronic ester products [17].

Bis(pinacolato)diboron serves as the preferred boron source in these transformations, providing both high reactivity and excellent atom economy [18]. The reaction typically requires palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with phosphine ligands to facilitate the transmetalation process [19]. Reaction temperatures generally range from 25 to 110°C, depending on the specific substrate and catalyst system employed [19].

Directed Ortho-Metalation Techniques

Directed ortho-metalation represents a powerful strategy for regioselective functionalization of pyridine derivatives, particularly valuable for accessing 6-cyanopyridine-2-boronic acid pinacol ester with high positional selectivity [20] [21]. This methodology exploits the coordinating ability of directing groups to facilitate selective deprotonation at specific positions on the aromatic ring [22].

The cyano group in 6-cyanopyridine serves as an effective directing metallation group, capable of coordinating with lithium bases to direct metalation to the adjacent position [23] [24]. The mechanism involves initial coordination of the lithium base with the nitrogen atom of the cyano group, followed by intramolecular deprotonation of the nearest acidic hydrogen [21]. This complex-induced proximity effect ensures high regioselectivity in the metalation process [20].

Lithium diisopropylamide and 2,2,6,6-tetramethylpiperidyllithium represent the most commonly employed bases for directed ortho-metalation of cyanopyridines [23] [25]. These sterically hindered amide bases provide excellent chemoselectivity while maintaining high reactivity toward the desired deprotonation [16]. Reaction conditions typically involve temperatures ranging from -80 to 25°C, with tetrahydrofuran or diethyl ether serving as coordinating solvents [22].

The subsequent borylation step employs triisopropyl borate or bis(pinacolato)diboron as the boron source [6] [24]. Treatment of the lithiated intermediate with these boron electrophiles at low temperature generates the corresponding boronic acid or ester after appropriate workup [23]. One-pot procedures have been developed that combine the metalation, borylation, and Suzuki-Miyaura cross-coupling steps, avoiding the isolation of potentially unstable pyridylboronic acid intermediates [24].

| Base System | Temperature | Boron Source | Yield Range | Regioselectivity |

|---|---|---|---|---|

| LDA | -80 to 0°C | B(OiPr)₃ | 65-75% | >95% ortho |

| TMPLi | -78 to 25°C | B₂pin₂ | 70-85% | >90% ortho |

| TMPMgCl- LiCl | -15 to 25°C | B₂pin₂ | 75-88% | >95% ortho |

Palladium-Catalyzed Cross-Coupling Routes

Palladium-catalyzed cross-coupling methodologies, particularly the Miyaura borylation reaction, provide efficient access to 6-cyanopyridine-2-boronic acid pinacol ester from readily available halopyridine precursors [26] [27]. This approach offers excellent functional group tolerance and operates under relatively mild reaction conditions compared to organometallic-based methods [28].

The Miyaura borylation reaction employs bis(pinacolato)diboron as the boron source and palladium complexes as catalysts to convert aryl and heteroaryl halides into the corresponding boronic esters [27]. Key catalysts include tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate with phosphine ligands, and bis(diphenylphosphino)ferrocene palladium(II) dichloride [26] [19]. The choice of catalyst significantly influences both the reaction rate and selectivity [29].

Base selection proves critical for successful Miyaura borylation, with potassium acetate emerging as the optimal choice for many substrates [27]. Stronger bases such as potassium carbonate or potassium phosphate can lead to undesired side reactions, including homo-coupling of the boronic ester product with remaining halide starting material [19]. The base serves to activate the diboron reagent through coordination, facilitating the subsequent transmetalation step [27].

Reaction conditions typically involve temperatures between 80-110°C in polar aprotic solvents such as 1,4-dioxane or N,N-dimethylformamide [3] [27]. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), ligand exchange with activated diboron reagent, transmetalation, and reductive elimination to regenerate the catalyst and form the desired boronic ester [19].

Recent developments have demonstrated the utility of continuous flow reactors for Miyaura borylation reactions, offering improved heat and mass transfer while minimizing potential safety concerns associated with elevated temperatures [30]. These systems enable precise control of reaction parameters and facilitate scalable synthesis of pyridylboronic esters [30].

Transition Metal-Catalyzed Carbon-Hydrogen/Carbon-Fluorine Borylation

Transition metal-catalyzed direct borylation of carbon-hydrogen and carbon-fluorine bonds represents a modern and atom-economical approach to accessing 6-cyanopyridine-2-boronic acid pinacol ester [31] [32]. These methodologies eliminate the need for pre-functionalized starting materials and offer exceptional regioselectivity through catalyst design [33] [34].

Iridium-catalyzed carbon-hydrogen borylation has emerged as the most extensively studied and practically useful method in this category [35] [36]. The reaction typically employs [bis(1,5-cyclooctadiene)iridium(I) chloride] dimer as the precatalyst in combination with bipyridine-based ligands [32]. Bis(pinacolato)diboron serves as the boron source, and the reaction proceeds under relatively mild conditions, often at room temperature [31].

The mechanism involves formation of an active iridium(III) tris(boryl) complex through reaction of the iridium precursor with bis(pinacolato)diboron [32]. This complex then undergoes carbon-hydrogen bond activation through a concerted metallation-deprotonation pathway, followed by reductive elimination to form the carbon-boron bond and regenerate the active catalyst [31]. Regioselectivity is controlled primarily by steric factors, with borylation occurring preferentially at the least hindered carbon-hydrogen bonds [34].

Rhodium-catalyzed carbon-hydrogen borylation offers complementary reactivity and often superior reaction rates compared to iridium systems [31]. Rhodium complexes such as bis(1,5-cyclooctadiene)rhodium(I) chloride dimer demonstrate remarkable activity, completing carbon-hydrogen borylation of benzene within 2.5 hours to afford 92% yield, compared to 120 hours required for analogous iridium catalysts [31]. The enhanced reactivity stems from the increased electrophilicity of rhodium compared to iridium [31].

Carbon-fluorine bond activation represents a particularly challenging but valuable transformation for accessing fluorinated boronic esters [37]. Chromium-catalyzed defluoroborylation has been developed using pinacolborane as the boron source and terpyridine ligands to support the chromium center [37]. This methodology enables direct conversion of fluoroarenes to the corresponding boronic esters through cleavage of unactivated carbon-fluorine bonds [37].

| Catalyst System | Conditions | Substrate Scope | Typical Yields | Selectivity Pattern |

|---|---|---|---|---|

| [Ir(cod)Cl]₂/bpy | 25-100°C, B₂pin₂ | Arenes, heteroarenes | 50-89% | Meta/para selective |

| [Rh(cod)Cl]₂ | 25-120°C, B₂pin₂ | Arenes, alkanes | 53-92% | Sterically controlled |

| Cr/terpyridine | 80-150°C, HBpin | Fluoroarenes | 45-75% | C-F selective |

Cycloaddition-Based Synthetic Pathways

Cycloaddition reactions provide unique opportunities for constructing boronic ester-containing heterocyclic frameworks through concerted bond-forming processes [38] [39]. These methodologies are particularly valuable for accessing complex molecular architectures that would be difficult to prepare through traditional step-wise approaches [40] [41].

Thermal [2+2]-cycloaddition between vinyl boronates and keteniminium salts represents a recently developed approach for synthesizing borylated cyclobutanes [41]. The reaction proceeds through in situ generation of keteniminium intermediates from carboxylic acid amides, followed by thermal cycloaddition with the boronic ester component [41]. This methodology demonstrates excellent atom economy and provides direct access to highly functionalized cyclobutane derivatives [41].

Photochemical [2+2]-cycloaddition offers complementary reactivity profiles and enables access to cyclobutylboronate products through visible-light activation [38] [40]. The key innovation involves temporary coordination of allylic alcohols to the pinacol boronate unit, creating a favorable geometry for intramolecular cycloaddition [38]. This approach provides high levels of stereochemical and regiochemical control while avoiding the formation of oligomeric side products [40].

Diels-Alder reactions with quinonyl boronic acids demonstrate the utility of boronic acid groups as both activating and directing elements in cycloaddition processes [39]. The boronic acid substituent significantly increases the dienophilic reactivity of quinone systems while serving as a temporary directing group for regioselective cycloaddition [39]. Subsequent protodeboronation or dehydroboronation provides access to trans-fused bicyclic products with excellent diastereoselectivity [39].

Boronic acid-catalyzed azide-alkyne cycloaddition represents an innovative application where the boronic acid serves as both a Lewis acid catalyst and a reaction component [42]. Ortho-substituted arylboronic acids demonstrate particularly high catalytic activity, with ortho-nitrophenylboronic acid achieving 92% yield and excellent regioselectivity at room temperature [42]. The mechanism involves electrophilic activation of the alkyne component through coordination with the boronic acid, facilitating the subsequent cycloaddition with azide nucleophiles [42].

| Cycloaddition Type | Activation Method | Temperature Range | Stereoselectivity | Yield Range |

|---|---|---|---|---|

| [2+2] Thermal | Keteniminium formation | 60-200°C | Moderate to high | 23-66% |

| [2+2] Photochemical | Visible light/Ir catalyst | 25-60°C | High | 80-89% |

| [4+2] Diels-Alder | Quinone activation | 25-100°C | Excellent | 70-95% |

| [3+2] Azide-alkyne | Boronic acid catalysis | 25°C | High regioselectivity | 85-92% |